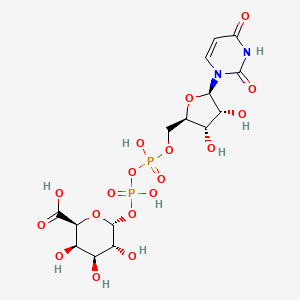
UDP-D-galacturonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-D-Galacturonate, also known as udpgalacturonic acid or UDP-gal-ua, belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. UDP-D-Galacturonate is soluble (in water) and a moderately acidic compound (based on its pKa). UDP-D-Galacturonate can be biosynthesized from alpha-D-galacturonic acid.
UDP-alpha-D-galacturonic acid is an UDP-D-galacturonic acid. It has a role as a mouse metabolite. It derives from an alpha-D-galacturonic acid. It is a conjugate acid of an UDP-alpha-D-galacturonate(3-).
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Functional Characterization in Plants
UDP-D-galacturonate (UDP-GalA) plays a crucial role in the biosynthesis of polysaccharides in various plants. For instance, in Ornithogalum caudatum, UDP-GalA is incorporated into polysaccharides, and the biosynthesis involves specific UDP-d-glucuronic acid 4-epimerases (UGlcAE) as revealed in studies like the one by (Yin et al., 2016). Similarly, research on maize and rice has shown that plant UGlcAE isoforms have distinct enzymatic properties, essential for the synthesis of plant polysaccharides (Gu et al., 2009).
Involvement in Pectin Synthesis
UDP-GalA is a key precursor in the synthesis of pectic polysaccharides. In Arabidopsis thaliana, the epimerization of UDP-d-glucuronate to UDP-GalA for pectin synthesis has been demonstrated (Usadel et al., 2004). The process involves specific UDP-d-glucuronate 4-epimerases, indicating the role of UDP-GalA in cell wall biosynthesis.
Enzymatic Synthesis and Purification Studies
Studies like those by (Orellana and Mohnen, 1999) have focused on the enzymatic synthesis and purification of UDP-GalA. This is crucial for understanding the metabolism of UDP-GalA in cellular processes such as the synthesis of pectic polysaccharides.
Role in Glycosyltransferase Activity
Research has also explored the role of UDP-GalA in glycosyltransferase activities. For instance, studies on Arabidopsis have characterized enzymes that use UDP-GalA as a substrate for the synthesis of various cell-surface polysaccharides (Gu and Bar-Peled, 2004).
Application in Studying Nucleotide Sugar Transporters
UDP-GalA is used in studies focusing on the transport and metabolism of nucleotide sugars in cellular compartments like the Golgi apparatus. For example, methods have been developed for synthesizing and purifying radiolabeled UDP-GalA to study nucleotide sugar transporters (Basu et al., 2000).
Eigenschaften
Produktname |
UDP-D-galacturonate |
|---|---|
Molekularformel |
C15H22N2O18P2 |
Molekulargewicht |
580.28 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8-,9-,10-,11+,12-,14-/m1/s1 |
InChI-Schlüssel |
HDYANYHVCAPMJV-GXNRKQDOSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)O)O)O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
UDP-gal-UA UDP-galacturonic acid uridine 5'-(alpha-D-galactopyranosyluronic acid pyrophosphate) uridine diphosphogalacturonic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





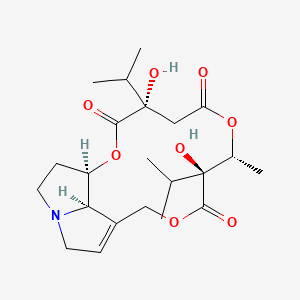
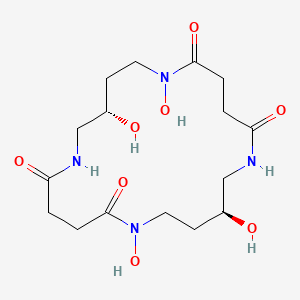


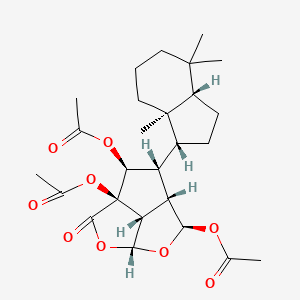
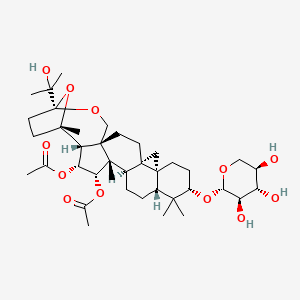
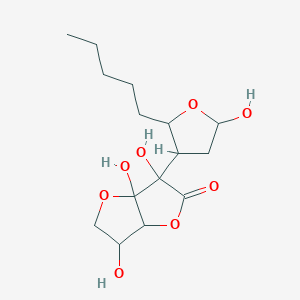
![[1-(3,3-Dimethyloxiran-2-yl)-3-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)butyl] acetate](/img/structure/B1254824.png)

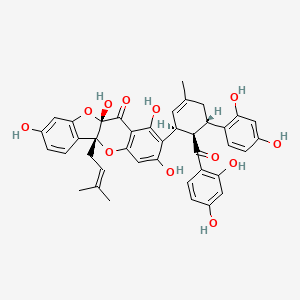
![(E)-but-2-enedioic acid;(5R,7R)-N,N-dimethyl-5-(4-nitrophenoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine](/img/structure/B1254832.png)
![(5R,6R)-6-[3-(Propylthio)-1,2,5-thiadiazole-4-yl]-1-azabicyclo[3.2.1]octane](/img/structure/B1254834.png)